
CB 3731
描述
CB 3731 is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a pentanedioic acid moiety, which contributes to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB 3731 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluoroethyl Group: This step often involves the use of fluoroethylating agents under controlled conditions.
Coupling with Pentanedioic Acid: The final step involves coupling the quinazoline derivative with pentanedioic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反应分析
Reactivity and Stability
-
Chemical Stability : CB 3731 is stable when stored properly.
-
Incompatible Materials : It may react with strong oxidizing agents and strong acids, although specific details on hazardous reactions are not extensively documented.
-
Hazardous Decomposition Products : When subjected to fire or extreme conditions, it can decompose to produce carbon monoxide, nitrogen oxides, and hydrogen chloride .
Types of Chemical Reactions
The reactions involving this compound can be classified into several types based on their nature:
-
Substitution Reactions : As a chlorinated compound, this compound can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles.
-
Addition Reactions : The presence of the pyridine ring allows for potential electrophilic addition reactions, particularly with electrophiles that can interact with the nitrogen atom in the ring.
-
Elimination Reactions : Under certain conditions, this compound may also participate in elimination reactions leading to the formation of double bonds.
Reaction Mechanisms
The mechanisms of these reactions vary based on the reagents involved:
-
Nucleophilic Substitution Mechanism : In nucleophilic substitution, a nucleophile attacks the carbon atom bonded to chlorine, resulting in the displacement of the chlorine atom. This can be illustrated as follows:
-
Electrophilic Addition Mechanism : In electrophilic addition, an electrophile attacks the electron-rich nitrogen atom or the carbon atoms in the pyridine ring, leading to an addition product.
科学研究应用
Chemistry
In chemistry, CB 3731 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is of interest due to its potential as a pharmacophore. The quinazoline core is known for its activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the quinazoline core suggests possible applications in cancer treatment, as many quinazoline derivatives are known to inhibit tyrosine kinases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of CB 3731 involves its interaction with specific molecular targets. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anti-cancer agent.
相似化合物的比较
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
What sets CB 3731 apart is the presence of the fluoroethyl group and the pentanedioic acid moiety. These structural features may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic effects.
常见问题
Basic Research Questions
Q. What validated experimental protocols are recommended for synthesizing CB 3731, and how can purity and structural integrity be confirmed?
Methodological Answer: Synthesis of this compound should follow established organic chemistry protocols, such as those outlined for analogous cannabinoid derivatives. Key steps include:
- Synthetic Route : Use acylation or amidation reactions, referencing precedents for structurally similar compounds .
- Purity Verification : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 220–280 nm) to assess purity (>95%).
- Structural Confirmation : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- Documentation : Report detailed synthesis conditions (solvents, catalysts, reaction times) to ensure reproducibility, as per IUPAC guidelines .
Q. How should preliminary bioactivity assays for this compound be designed to ensure robustness?
Methodological Answer:
- Assay Selection : Use in vitro receptor binding assays (e.g., competitive displacement with radiolabeled ligands like [³H]CP-55,940 for cannabinoid receptors) .
- Controls : Include positive controls (e.g., anandamide) and negative controls (vehicle-only samples).
- Dose Range : Test this compound at logarithmic concentrations (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values.
- Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate binding affinity (Kᵢ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or receptor subtypes. Address these by:
- Standardizing Assays : Replicate experiments using identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM EDTA) and membrane preparations from the same cell line (e.g., HEK-293 overexpressing CB₁ or CB₂ receptors) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect sizes) to identify outliers or systematic biases .
- Cross-Validation : Confirm results with orthogonal methods (e.g., functional assays like cAMP inhibition or β-arrestin recruitment) .
Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic and pharmacodynamic profiles?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cannabinoid receptors, prioritizing residues critical for ligand binding (e.g., CB₁ Lys192, Ser383) .
- ADMET Prediction : Apply tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity. Focus on parameters like LogP (optimal range: 2–5) and CYP450 inhibition .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of this compound-receptor complexes over 100 ns trajectories .
Q. What experimental designs are optimal for investigating this compound’s in vivo efficacy and safety?
Methodological Answer:
- Animal Models : Use CB₁/CB₂ receptor knockout mice to isolate target-specific effects in pain or inflammation models .
- Dosing Regimens : Apply chronic dosing (e.g., 14 days, 10 mg/kg/day i.p.) with staggered cohorts to monitor tolerance development.
- Safety Profiling : Conduct histopathology and serum chemistry panels (ALT, AST, creatinine) post-trial. Include sham-operated controls to distinguish drug effects from procedural stress .
Q. Data Analysis & Reporting
Q. How should researchers address variability in this compound’s metabolic stability data across cell lines?
Methodological Answer:
- Source Validation : Use authenticated cell lines (e.g., HepG2 for hepatic metabolism) from repositories like ATCC.
- Normalization : Express metabolic half-life (t₁/₂) relative to control compounds (e.g., verapamil).
- Statistical Reporting : Include standard deviation (SD) and confidence intervals (CI) for triplicate experiments. Use ANOVA with post-hoc Tukey tests for cross-line comparisons .
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
- Population/Problem : e.g., "this compound’s effect on neuropathic pain in diabetic rodents."
- Intervention : Dose, administration route.
- Comparison : Existing therapies (e.g., gabapentin).
- Outcome : Pain threshold metrics (e.g., von Frey filament tests) .
Q. Tables for Key Data
Parameter | Typical Range for this compound | Method | Reference |
---|---|---|---|
Purity | ≥95% | HPLC-UV | |
CB₁ Binding Affinity (Kᵢ) | 50–200 nM | Radioligand Displacement | |
Metabolic t₁/₂ (Human) | 2.5–4.0 hrs | HepG2 Microsomes |
属性
CAS 编号 |
80015-07-2 |
---|---|
分子式 |
C23H24FN5O6 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
InChI 键 |
QUHSPLVBAACUQP-SFHVURJKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)N=C(NC3=O)N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CB 3731; CB-3731; CB3731. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。